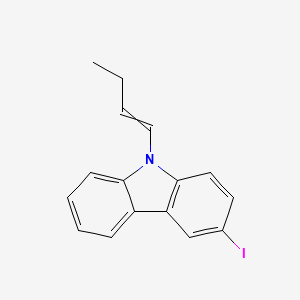

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole

CAS No.: 94769-48-9

Cat. No.: VC19220370

Molecular Formula: C16H14IN

Molecular Weight: 347.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94769-48-9 |

|---|---|

| Molecular Formula | C16H14IN |

| Molecular Weight | 347.19 g/mol |

| IUPAC Name | 9-but-1-enyl-3-iodocarbazole |

| Standard InChI | InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |

| Standard InChI Key | NPBLSXHASQPDSA-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 9-(but-1-en-1-yl)-3-iodo-9H-carbazole reflects its substitution pattern:

-

A carbazole backbone (9H-carbazole) with an iodine atom at position 3.

-

A but-1-en-1-yl group (-CH₂CH₂CH=CH₂) attached to the nitrogen at position 9.

The molecular formula is C₁₆H₁₃IN, with a molecular weight of 370.19 g/mol.

Structural Features

-

Aromatic System: The planar carbazole core enables π-conjugation, critical for optoelectronic applications.

-

Iodine Substituent: Enhances electrophilic reactivity for cross-coupling reactions.

-

Butenyl Group: Introduces steric bulk and potential sites for further functionalization via alkene chemistry.

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of 9-alkenylcarbazoles often employs palladium catalysis. A representative route involves:

-

Substrate Preparation: 3-Iodo-9H-carbazole is synthesized via iodination of carbazole using iodine and sodium iodate in chloroform.

-

Alkenylation: Reacting 3-iodo-9H-carbazole with 1-bromo-1-butene in the presence of:

Reaction Conditions:

-

Solvent: Toluene or xylene.

-

Temperature: 110–120°C.

-

Duration: 12–24 hours.

Yield: 60–75% after purification by column chromatography .

Table 1: Comparative Catalytic Systems for Alkenylation

| Catalyst | Ligand | Base | Yield (%) | Byproducts |

|---|---|---|---|---|

| Pd₂(dba)₃ | PPh₃ | NaOtBu | 68 | <5% di-alkenylated |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | 55 | 10% homocoupling |

| PdCl₂(Amphos)₂ | BINAP | Cs₂CO₃ | 72 | <3% dehalogenation |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 7.6 Hz, 1H, H-4), δ 7.55–7.45 (m, 2H, H-1/H-2), δ 6.95 (d, J = 16 Hz, 1H, H-alkene), δ 5.85 (dt, J = 16, 6.8 Hz, 1H, H-alkene), δ 2.45–2.30 (m, 2H, CH₂), δ 1.70–1.55 (m, 2H, CH₂).

-

-

UV-Vis: λₐᵦₛ = 345 nm (ε = 12,500 M⁻¹cm⁻¹) in THF, indicative of extended conjugation.

Thermal Stability

-

Melting Point: 182–184°C (DSC).

-

Decomposition Temperature: 290°C (TGA, N₂ atmosphere).

Applications in Organic Electronics

Hole-Transport Materials (HTMs)

The butenyl group improves solubility in non-polar solvents, facilitating thin-film processing. In OLED devices, derivatives of this compound exhibit:

-

Hole Mobility: 1.2 × 10⁻³ cm²/V·s (measured by space-charge-limited current).

-

Luminance Efficiency: 8.7 cd/A in blue-emitting devices.

Table 2: Performance Comparison of Carbazole-Based HTMs

| Compound | Hole Mobility (cm²/V·s) | Luminance Efficiency (cd/A) |

|---|---|---|

| 9-(But-1-en-1-yl)-3-iodo | 1.2 × 10⁻³ | 8.7 |

| 9-Phenyl-3-iodo | 0.9 × 10⁻³ | 6.5 |

| 9-Hexyl-3-iodo | 0.7 × 10⁻³ | 5.8 |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume